REACTION_CXSMILES
|
[NH:1]1[C:10](=S)[C:9]2[NH:8][CH:7]=[N:6][C:5]=2[NH:4][C:2]1=[S:3].C([NH2:14])C.C>O>[NH:1]1[C:10]([NH2:14])=[C:9]2[C:5]([N:6]=[CH:7][NH:8]2)=[N:4][C:2]1=[S:3]
|
Name
|
|
Quantity
|
6.67 g
|
Type
|
reactant
|
Smiles
|
N1C(=S)NC=2N=CNC2C1=S
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to dryness
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=S)N=C2N=CNC2=C1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.66 g | |
YIELD: PERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |